molecular formula C6H8N2S2 B096872 2,5-Diaminobenzene-1,4-dithiol CAS No. 15657-79-1

2,5-Diaminobenzene-1,4-dithiol

Cat. No. B096872
CAS RN: 15657-79-1
M. Wt: 172.3 g/mol
InChI Key: AHUNLCWALDZRQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Diaminobenzene-1,4-dithiol (DABDT) is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. It is a sulfur-containing aromatic compound that has two amine groups and two thiol groups, making it a versatile molecule for various chemical reactions. In

Mechanism Of Action

2,5-Diaminobenzene-1,4-dithiol has a unique structure that allows it to participate in various chemical reactions. The two amine groups and two thiol groups can act as both electron donors and acceptors, making it a versatile molecule for various chemical reactions. The mechanism of action of 2,5-Diaminobenzene-1,4-dithiol depends on the specific application and reaction it is involved in.

Biochemical And Physiological Effects

2,5-Diaminobenzene-1,4-dithiol has been found to have minimal toxicity and does not have any known physiological effects. However, it has been found to have potential applications in drug delivery and imaging due to its ability to form stable complexes with metal ions.

Advantages And Limitations For Lab Experiments

The advantages of using 2,5-Diaminobenzene-1,4-dithiol in lab experiments include its versatility, stability, and low toxicity. It can be used in various chemical reactions and can form stable complexes with metal ions. However, the limitations of using 2,5-Diaminobenzene-1,4-dithiol include the multi-step synthesis process and the need for specialized equipment and expertise.

Future Directions

There are several future directions for 2,5-Diaminobenzene-1,4-dithiol research, including its potential applications in drug delivery, imaging, and materials science. One potential application is the use of 2,5-Diaminobenzene-1,4-dithiol as a ligand for metal ions in the synthesis of metal-organic frameworks (MOFs). MOFs are a class of materials that have potential applications in gas storage, catalysis, and drug delivery. Another potential application is the use of 2,5-Diaminobenzene-1,4-dithiol as a reducing agent in the synthesis of nanoparticles for imaging and drug delivery. Overall, 2,5-Diaminobenzene-1,4-dithiol has the potential to be a useful molecule for various scientific research fields.

Scientific Research Applications

2,5-Diaminobenzene-1,4-dithiol has been used in various scientific research fields, including materials science, biochemistry, and nanotechnology. It has been found to have unique properties that make it a useful molecule for various applications. In materials science, 2,5-Diaminobenzene-1,4-dithiol has been used as a ligand for metal ions to create metal complexes with interesting properties. In biochemistry, 2,5-Diaminobenzene-1,4-dithiol has been used as a reducing agent to study protein disulfide bonds. In nanotechnology, 2,5-Diaminobenzene-1,4-dithiol has been used as a precursor for the synthesis of gold nanoparticles.

properties

CAS RN

15657-79-1

Product Name

2,5-Diaminobenzene-1,4-dithiol

Molecular Formula

C6H8N2S2

Molecular Weight

172.3 g/mol

IUPAC Name

2,5-diaminobenzene-1,4-dithiol

InChI

InChI=1S/C6H8N2S2/c7-3-1-5(9)4(8)2-6(3)10/h1-2,9-10H,7-8H2

InChI Key

AHUNLCWALDZRQE-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1S)N)S)N

Canonical SMILES

C1=C(C(=CC(=C1S)N)S)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,5-Diamino-1,4-benzene dithiol dihydrochloride (1.5544 g, 6.3 mmol), 2-benzoxazole terephthalic acid (1.7956 g, 6.3 mmol) and 10.2 g of polyphosphoric acid (83% P2O5) were placed in a resin flask equipped with a mechanical stirrer, nitrogen inlet/outlet tubes, a vacuum connector and a side opening on the resin flask. With nitrogen continuously flowing, the solution was heated slowly to 60° C. for 24 hours and 90° C. for 16 hours to remove the hydrochloride. The mixture was heated at 160° C. for 17 hours, then at 190° C. for 17 hours. Work-up, as in the preceeding Example, gave a polymer with [N]=0.96 dl/g, methanesulfonic acid at 30° C.
Quantity
1.5544 g
Type
reactant
Reaction Step One
Name
2-benzoxazole terephthalic acid
Quantity
1.7956 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
10.2 g
Type
reactant
Reaction Step One

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